CH5447240
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Overview
Description
CH5447240 is a potent Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist for the treatment of Hypoparathyroidism . It has shown a potent in vitro hPTHR1 agonist effect with EC20 of 3.0 nM and EC50 of 12 nM .
Molecular Structure Analysis
The molecular formula of CH5447240 is C26H39N5O4S . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
CH5447240 has a molecular weight of 517.68 . Predicted properties include a boiling point of 701.7±70.0 °C, a density of 1.35±0.1 g/cm3, and a pKa of 14.43±0.50 .Scientific Research Applications
1. Nanoparticle Research
- Gold Nanoparticles : A study explored the surface plasmon resonance of gold nanoparticles, which has applications in optoelectronic nanodevices and sensors (Ghosh & Pal, 2007).
2. Cellular Response to Environmental Agents
- DNA Damage in Cells : Research on the DNA damage in A549 cells exposed to different environmental agents, highlighting the cellular response to these exposures (Bonetta et al., 2009).
3. Gene Expression and Cellular Processes
- Gene Response to Low-Dose Irradiation : A study on the response of human lymphoblastoid cells to low-dose irradiation, revealing insights into gene expression changes and the role of the CHD6 gene in cell proliferation and radiosensitivity (Wang et al., 2006).
4. Proteomic Analysis
- Response of Human Lung Cells to Uranium : Investigation into the proteomic response of a human lung cell line to uranium, revealing the cellular mechanisms affected by such exposure (Malard et al., 2005).
5. Detection Systems and Biosensors
- Toxic Agent Detection Using Cells : A study on the use of living cells in biosensors for detecting toxic chemical agents, showcasing advancements in detection systems (Notingher et al., 2004).
Safety And Hazards
properties
CAS RN |
1253919-92-4 |
---|---|
Product Name |
CH5447240 |
Molecular Formula |
C26H39N5O4S |
Molecular Weight |
517.689 |
IUPAC Name |
1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea |
InChI |
InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)/t17-,20- |
InChI Key |
PNTBFOBXKXSPLI-IRJFHVNHSA-N |
SMILES |
O=C(N)N(C1=CC(C)=C(CCS(=O)(N(CC2)CCC2(N=C([C@H]3CC[C@H](C)CC3)N4)C4=O)=O)C(C)=C1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CH5447240; CH-5447240; CH 5447240; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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